methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate
Overview
Description
Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes:
Nitration: of the starting material to introduce nitro groups.
Reduction: of nitro groups to amines.
Acetylation: to introduce the acetylamino group.
Sulfonylation: to attach the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the benzene ring.
Reduction: Reduction reactions can modify the acetylamino group.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate involves its interaction with specific molecular targets. For instance, it targets β-catenin, leading to its ubiquitination and proteasomal degradation. This action disrupts Wnt signaling pathways, which are crucial in cell proliferation and cancer growth .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Shares a similar sulfonylamino structure but with a methyl group instead of an acetyl group.
3-{[(4-acetylamino)phenyl]sulfonyl}amino}benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target β-catenin specifically makes it a valuable compound in cancer research .
Properties
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfonylamino]-2-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-15(17(21)24-3)5-4-6-16(11)19-25(22,23)14-9-7-13(8-10-14)18-12(2)20/h4-10,19H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJRGOKRPIEFTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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